

spectroscopic comparison of 1-(2-Hydroxyphenyl)-2-phenylethanone and its methoxy derivative

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Compound of Interest

Compound Name: 1-(2-Hydroxyphenyl)-2-phenylethanone

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Spectroscopic Comparison: 1-(2-Hydroxyphenyl)-2-phenylethanone and its Methoxy Derivative

Objective Comparison Based on Experimental and Predicted Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between **1-(2-Hydroxyphenyl)-2-phenylethanone** and a structurally related methoxy derivative. It is important to note that comprehensive experimental spectroscopic data for the direct methoxy analog, 1-(2-Methoxyphenyl)-2-phenylethanone, is not readily available in public scientific databases. Therefore, for the purpose of a meaningful comparison, this guide will utilize data for the well-characterized isomer, 1-(4-Methoxyphenyl)-2-phenylethanone. This allows for an instructive analysis of the spectroscopic differences arising from the substitution of a hydroxyl group with a methoxy group on the phenyl ring.

The comparison will focus on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural differences between the hydroxy and methoxy functional groups, as well as the position of substitution on the aromatic ring, give rise to distinct spectroscopic fingerprints. The data is summarized below.

Table 1: ^1H NMR Spectral Data Comparison (Predicted)

Chemical Shift (δ) ppm	1-(2-Hydroxyphenyl)-2-phenylethanone (Predicted)	1-(4-Methoxyphenyl)-2-phenylethanone	Multiplicity	Assignment
~11.0 - 12.0	✓	Broad Singlet	Ar-OH	
~7.95	✓	d, $J \approx 9.0$ Hz	2H, Aromatic (ortho to C=O)	
~7.80	✓	dd	1H, Aromatic (ortho to C=O)	
~7.45	✓	t	1H, Aromatic	
~7.20 - 7.35	✓	✓	m	5H, Phenyl group (-CH ₂ -Ph)
~6.85 - 7.00	✓	✓	m	2H, Aromatic
~4.30	✓	✓	s	2H, Methylene (-CH ₂ -)
~3.88	✓	s	3H, Methoxy (-OCH ₃)	

Note: Predicted values are based on standard chemical shift increments and may vary from experimental results.

Table 2: ^{13}C NMR Spectral Data Comparison (Predicted)

Chemical Shift (δ) ppm	1-(2-Hydroxyphenyl)-2-phenylethanone (Predicted)	1-(4-Methoxyphenyl)-2-phenylethanone	Assignment
~204	✓	Carbonyl (C=O)	
~196.7	✓	Carbonyl (C=O)	
~163.5	✓	Aromatic C-O	
~161.5	✓	Aromatic C-O	
~136.0	✓	Aromatic	
~134.5	✓	Aromatic	
~130.5	✓	Aromatic (ortho to C=O)	
~129.5	✓	✓	Aromatic
~128.5	✓	✓	Aromatic
~127.0	✓	✓	Aromatic
~120.0	✓	Aromatic	
~118.5	✓	Aromatic	
~113.8	✓	Aromatic (ortho to -OCH ₃)	
~55.9	✓	Methoxy (-OCH ₃)	
~45.0	✓	✓	Methylene (-CH ₂)

Note: Predicted values are based on standard chemical shift increments and may vary from experimental results.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	1-(2-Hydroxyphenyl)-2-phenylethanone	1-(4-Methoxyphenyl)-2-phenylethanone
3400 - 3100 (broad)	O-H stretch (phenolic)	Strong	Absent
3100 - 3000	C-H stretch (aromatic)	Medium	Medium
2950 - 2850	C-H stretch (aliphatic)	Medium	Medium
~1640	C=O stretch (ketone, H-bonded)	Strong	N/A
~1680	C=O stretch (ketone)	N/A	Strong
1600 - 1450	C=C stretch (aromatic)	Multiple, Strong	Multiple, Strong
~1250	C-O stretch (aryl ether)	N/A	Strong
1200 - 1150	C-O stretch (phenol) & O-H bend	Strong	Absent

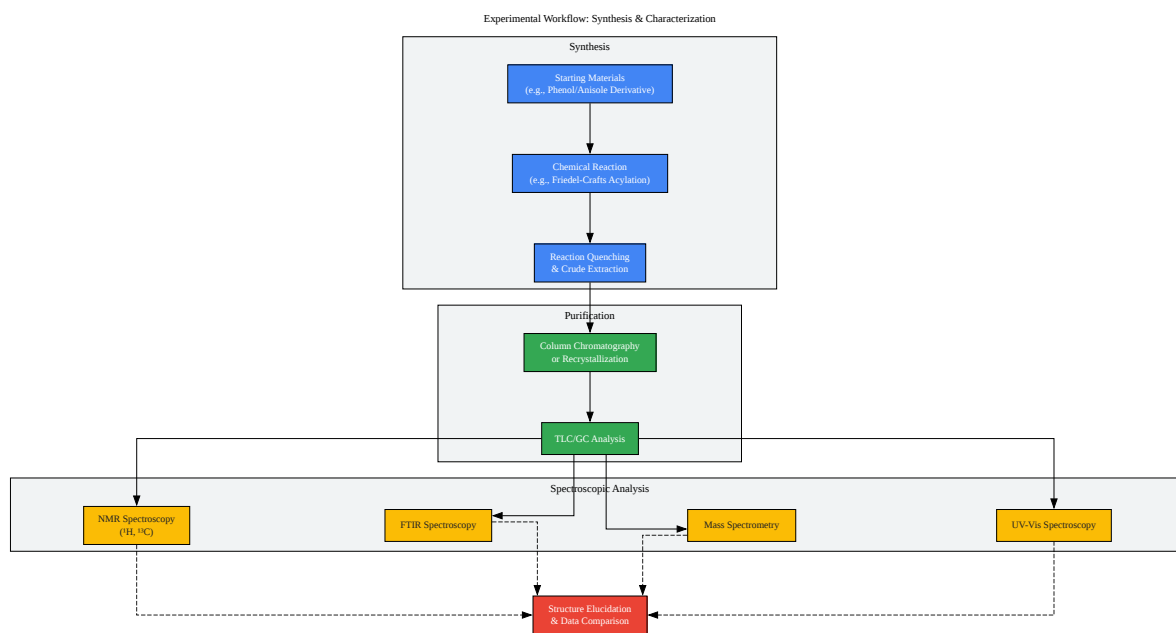
Table 4: Mass Spectrometry Data

Parameter	1-(2-Hydroxyphenyl)-2-phenylethanone	1-(4-Methoxyphenyl)-2-phenylethanone
Molecular Formula	C ₁₄ H ₁₂ O ₂ [1] [2]	C ₁₅ H ₁₄ O ₂
Molecular Weight	212.24 g/mol [1] [2]	226.27 g/mol
Predicted [M] ⁺ (m/z)	212	226
Key Fragments (m/z)	121 (HOC ₆ H ₄ CO) ⁺ , 91 (C ₇ H ₇) ⁺	135 (CH ₃ OC ₆ H ₄ CO) ⁺ , 91 (C ₇ H ₇) ⁺

Experimental Workflow

The general process for the synthesis and subsequent spectroscopic characterization of these compounds is outlined below. This workflow ensures the correct identification and purity

assessment of the final product.



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Caption: General workflow for the synthesis and spectroscopic analysis of ketone derivatives.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg for ^1H NMR or 20-50 mg for ^{13}C NMR of the solid sample was dissolved in ~0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or DMSO- d_6 , containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm). The solution was then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: 0-15 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
 - Mode: Proton-decoupled.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: 0-220 ppm.
- Data Processing: The acquired Free Induction Decay (FID) was processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.
- Instrumentation:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
 - Mode: Transmission.
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Number of Scans: 16 scans were co-added and averaged. A background spectrum of the empty sample compartment was recorded prior to sample analysis.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Instrumentation:
 - Instrument: Agilent GC-MS system (or equivalent).
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: 40-500 amu.
 - Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak ($[M]^+$) and characteristic fragmentation patterns were analyzed to confirm the molecular weight and structural features.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). This stock was then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU.
- Instrumentation:
 - Instrument: UV-Vis Spectrophotometer.
 - Scan Range: 200-800 nm.

- Blank: A cuvette containing only the solvent was used to record a baseline spectrum, which was then subtracted from the sample spectrum.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum. This value is characteristic of the electronic transitions within the molecule's chromophores.

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- 2. NP-MRD: ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0306889) [np-mrd.org]
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